Cas no 955675-37-3 (2-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide)

2-Phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroisoquinoline scaffold, which is of significant interest in medicinal chemistry due to its structural versatility and potential biological activity. The compound combines a phenyl-ethylsulfonamide moiety with a propanoyl-substituted tetrahydroisoquinoline core, offering opportunities for selective modulation of pharmacological targets. Its well-defined molecular architecture enables precise interactions with enzymes or receptors, making it a valuable intermediate for drug discovery and biochemical research. The presence of both sulfonamide and tetrahydroisoquinoline functionalities enhances its potential as a lead compound for developing therapeutics targeting neurological or inflammatory pathways. High purity and synthetic reproducibility further underscore its utility in advanced research applications.
2-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide structure
955675-37-3 structure
Product Name:2-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide
CAS No:955675-37-3
MF:C20H24N2O3S
MW:372.481163978577
CID:6515306
Update Time:2025-10-29

2-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide
    • 2-phenyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide
    • Inchi: 1S/C20H24N2O3S/c1-2-20(23)22-12-10-17-8-9-19(14-18(17)15-22)21-26(24,25)13-11-16-6-4-3-5-7-16/h3-9,14,21H,2,10-13,15H2,1H3
    • InChI Key: UYOYJKXEORJMBR-UHFFFAOYSA-N
    • SMILES: C(S(NC1=CC2=C(C=C1)CCN(C(=O)CC)C2)(=O)=O)CC1=CC=CC=C1

2-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide Pricemore >>

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Additional information on 2-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide

Recent Advances in the Study of 2-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide (CAS: 955675-37-3)

The compound 2-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide (CAS: 955675-37-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique tetrahydroisoquinoline scaffold, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action. The following research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in drug discovery and development.

Recent studies have focused on the synthesis and optimization of 2-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide to enhance its bioavailability and target specificity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improved the yield and purity of the compound, facilitating further pharmacological evaluations. The study highlighted the importance of the propanoyl and sulfonamide moieties in mediating interactions with biological targets, particularly in the context of enzyme inhibition.

In vitro and in vivo investigations have revealed promising activity of this compound against a range of pathological conditions. For instance, a preclinical study demonstrated its efficacy as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The compound exhibited selective inhibition of HDAC6, which is associated with tumor cell migration and metastasis. These findings suggest its potential as a lead candidate for anticancer therapy, warranting further exploration in clinical settings.

Another area of interest is the compound's role in modulating inflammatory pathways. Research published in Bioorganic & Medicinal Chemistry Letters reported that 2-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide significantly reduced the production of pro-inflammatory cytokines in macrophage models. The study attributed this effect to the compound's ability to interfere with NF-κB signaling, a key regulator of immune responses. Such properties position it as a potential therapeutic agent for inflammatory and autoimmune diseases.

Despite these advancements, challenges remain in the development of this compound. Pharmacokinetic studies have identified issues related to its metabolic stability and oral bioavailability, prompting efforts to design analogs with improved drug-like properties. Computational modeling and structure-activity relationship (SAR) studies are currently underway to address these limitations and optimize the compound's therapeutic profile.

In conclusion, 2-phenyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-1-sulfonamide represents a promising scaffold for drug discovery, with demonstrated efficacy in oncology and immunology. Ongoing research aims to overcome existing challenges and translate these findings into clinically viable therapeutics. The compound's unique chemical structure and multifaceted biological activities underscore its potential to contribute significantly to the field of medicinal chemistry.

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